

# Pharmacological Profile of Azeloprazole Sodium: A Technical Guide

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## Compound of Interest

Compound Name: Azeloprazole

Cat. No.: B1666255

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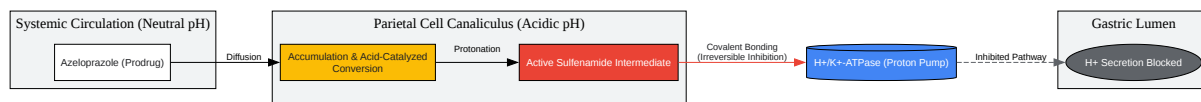
For Researchers, Scientists, and Drug Development Professionals

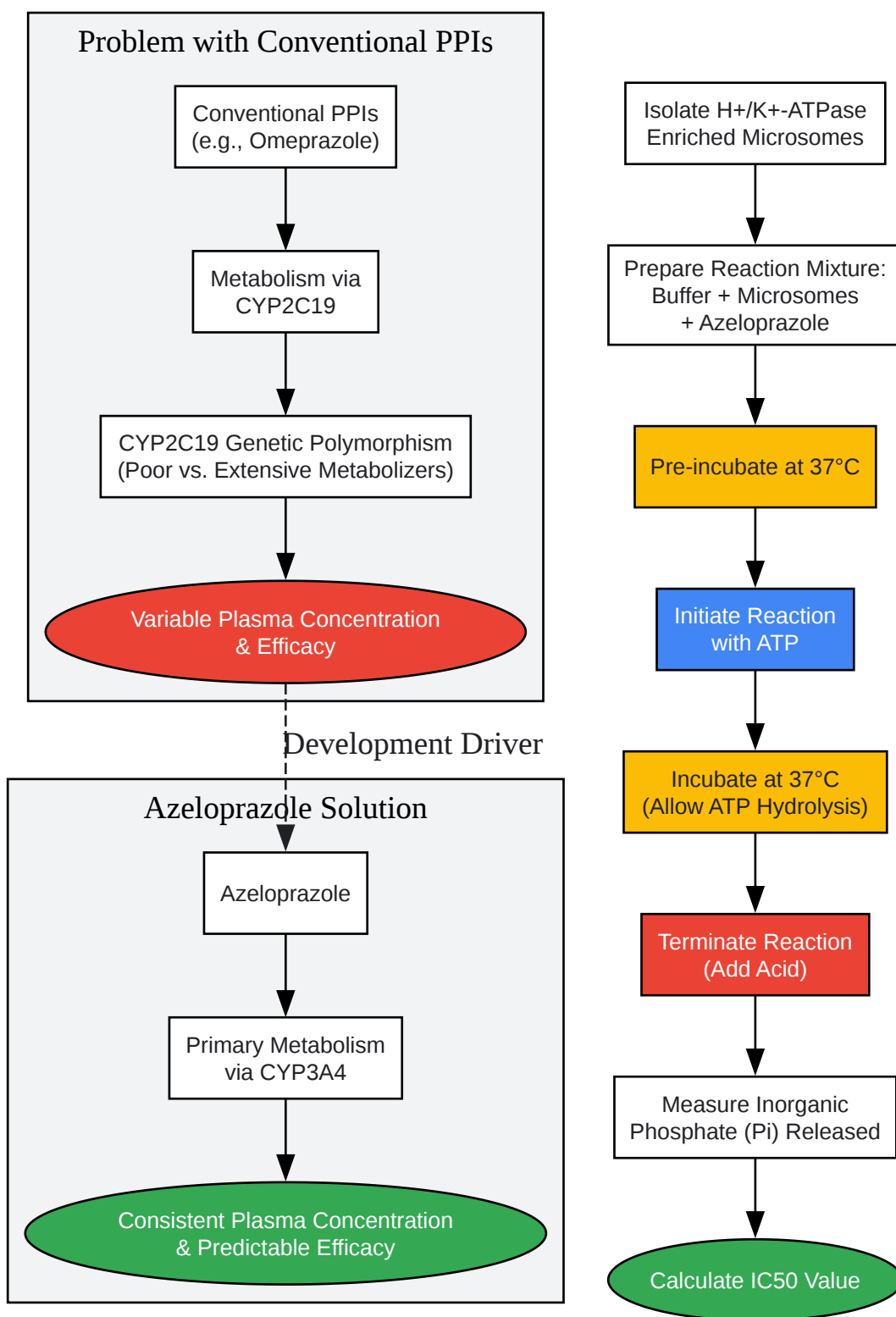
## Abstract

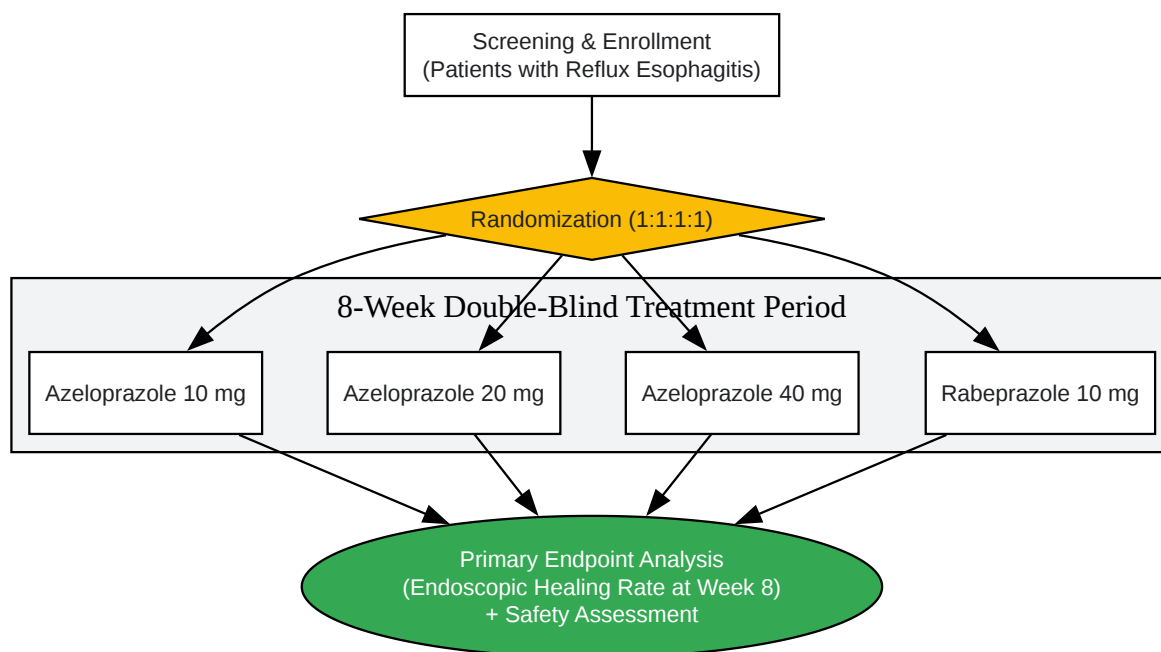
**Azeloprazole** sodium (also known as Z-215 or E3710) is a novel, orally active, third-generation proton pump inhibitor (PPI) engineered for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).<sup>[1][2]</sup> Its development was strategically focused on overcoming the limitations of earlier PPIs, notably the variability in efficacy linked to cytochrome P450 2C19 (CYP2C19) genetic polymorphisms.<sup>[1][3]</sup> **Azeloprazole** provides potent and sustained inhibition of gastric acid secretion through irreversible blockade of the H<sup>+</sup>/K<sup>+</sup>-ATPase.<sup>[4]</sup> Clinical studies have demonstrated its efficacy and safety, positioning it as a reliable option for acid suppression irrespective of a patient's CYP2C19 genotype.

## Mechanism of Action

Like other PPIs, **Azeloprazole** is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the acidic conditions catalyze its conversion into a reactive tetracyclic sulfenamide. This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H<sup>+</sup>/K<sup>+</sup>-ATPase (the proton pump), leading to its irreversible inactivation. By blocking this final step in the acid production pathway, **Azeloprazole** effectively suppresses both basal and stimulated gastric acid secretion.







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## References

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